Cas no 923192-95-4 (N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide)

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide is a benzofuran-derived compound featuring a benzoyl group at the 2-position and a 3,5-dimethoxybenzamide moiety at the 5-position of the benzofuran core. This structure combines a benzofuran scaffold with aromatic and amide functionalities, making it a potential candidate for pharmaceutical and agrochemical research. The presence of methoxy groups enhances its solubility and bioavailability, while the benzoyl substitution may contribute to its stability and reactivity. The compound exhibits potential as an intermediate in organic synthesis or as a bioactive molecule due to its structural complexity and functional group diversity. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies in drug discovery.
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide structure
923192-95-4 structure
Product Name:N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide
CAS No:923192-95-4
MF:C25H21NO5
MW:415.437947034836
CID:6528316
PubChem ID:16801661
Update Time:2025-07-02

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide
    • F2209-0224
    • N-(2-benzoyl-3-methylbenzofuran-5-yl)-3,5-dimethoxybenzamide
    • AKOS001956568
    • 923192-95-4
    • Inchi: 1S/C25H21NO5/c1-15-21-13-18(26-25(28)17-11-19(29-2)14-20(12-17)30-3)9-10-22(21)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28)
    • InChI Key: ADSTUOKEJAPVKR-UHFFFAOYSA-N
    • SMILES: O1C(C(C2C=CC=CC=2)=O)=C(C)C2C=C(C=CC1=2)NC(C1C=C(C=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 415.14197277g/mol
  • Monoisotopic Mass: 415.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 621
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 77.8Ų

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide

Comprehensive Overview of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide (CAS No. 923192-95-4)

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide, with the CAS number 923192-95-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzofuran and benzamide moieties, exhibits potential applications in drug discovery and development. Its structural complexity and functional groups make it a subject of interest for researchers exploring novel therapeutic agents.

The compound's molecular structure features a benzofuran core substituted with a benzoyl group at the 2-position and a methyl group at the 3-position. The 5-position of the benzofuran ring is further functionalized with a 3,5-dimethoxybenzamide group. This arrangement imparts unique physicochemical properties, such as enhanced solubility and stability, which are critical for its potential applications. Researchers are particularly interested in its bioactivity and pharmacokinetic profile, which are under investigation in various preclinical studies.

In the context of current research trends, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide aligns with the growing demand for small-molecule inhibitors and targeted therapies. The compound's ability to interact with specific biological targets has sparked interest in its potential role in treating conditions such as inflammatory diseases and metabolic disorders. Its mechanism of action is believed to involve modulation of key signaling pathways, though detailed studies are ongoing to elucidate its exact biological effects.

From a synthetic chemistry perspective, the preparation of CAS 923192-95-4 involves multi-step organic reactions, including amide coupling and ring-forming processes. The compound's purity and yield are critical factors for its application in research, and advanced analytical techniques such as HPLC and NMR are employed to ensure quality control. The synthetic route has been optimized to achieve high reproducibility, making it accessible for further studies.

The pharmacological potential of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide is a hot topic in academic and industrial research. Recent publications have highlighted its structure-activity relationship (SAR), which is crucial for designing derivatives with improved efficacy and safety profiles. The compound's drug-likeness and ADME properties (absorption, distribution, metabolism, and excretion) are also under scrutiny, as these factors determine its suitability for clinical development.

In addition to its therapeutic potential, CAS 923192-95-4 is being explored for its utility in chemical biology and proteomics. Its ability to serve as a molecular probe or ligand in studying protein interactions has opened new avenues for understanding complex biological systems. This versatility makes it a valuable tool for researchers aiming to uncover novel biomarkers or drug targets.

Environmental and safety considerations are also paramount when working with N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3,5-dimethoxybenzamide. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to ensure laboratory safety. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to good laboratory practices (GLP) when handling this compound.

The future outlook for CAS 923192-95-4 is promising, with ongoing studies aimed at expanding its applications. As the scientific community continues to explore its potential, this compound may emerge as a key player in the development of next-generation therapeutics. Its unique chemical structure and biological activity position it as a compelling subject for further investigation, offering opportunities for innovation in drug design and biomedical research.

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